

Physical and chemical properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Cat. No.: B1586237

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**

Abstract

This technical guide provides a comprehensive analysis of **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**, a polysubstituted furan derivative of significant interest to the scientific community. Furan scaffolds are core structural motifs in a vast array of pharmacologically active compounds and functional materials, making a thorough understanding of their derivatives essential for innovation.^{[1][2]} This document delineates the key physicochemical properties, provides a validated synthetic pathway with mechanistic insights, outlines expected spectroscopic signatures, and discusses the chemical reactivity of the title compound. Furthermore, it explores its potential applications in drug discovery, particularly as a precursor for other heterocyclic systems, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction to the Furan Scaffold

The Significance of Furan Derivatives in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.^{[2][3]} Its unique combination of aromaticity, polarity from the

ether oxygen, and ability to engage in hydrogen bonding allows it to serve as a versatile building block in drug design.[2] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The furan nucleus can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2]

Structural Overview of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (CAS No. 43020-12-8) is a highly functionalized molecule featuring several key structural components that dictate its chemical behavior:

- A Furan Core: A 2,3,5-trisubstituted furan ring, which forms the heterocyclic backbone.
- An Acetyl Group: An electron-withdrawing ketone group at the C3 position, which serves as a handle for further chemical transformations.
- A 4-Chlorophenyl Group: An aryl substituent at the C5 position, which influences the molecule's electronic properties and potential for intermolecular interactions.
- A Methyl Group: An electron-donating alkyl group at the C2 position.

These features combine to create a molecule with a rich and varied chemical profile, suitable for exploration in both medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings. The following data for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** has been compiled from computed descriptors.[6]

Identity and Computed Descriptors

Property	Value	Reference
IUPAC Name	1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone	[6]
CAS Number	43020-12-8	[6]
Molecular Formula	C ₁₃ H ₁₁ ClO ₂	[6]
Molecular Weight	234.68 g/mol	[6]
Exact Mass	234.0447573 Da	[6]
XLogP3	3.4	[6]
Hydrogen Bond Donors	0	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bond Count	2	[6]

Synthesis and Mechanistic Insights

The Paal-Knorr Furan Synthesis: A Foundational Approach

The most direct and widely utilized method for synthesizing substituted furans is the Paal-Knorr synthesis.[7][8] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10] The versatility of this method allows for the preparation of a wide array of furan derivatives by simply varying the substituents on the 1,4-diketone precursor.[7]

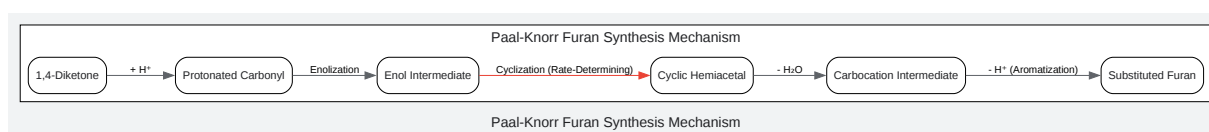
Mechanistic Causality

The Paal-Knorr synthesis proceeds via a well-elucidated mechanism. The choice of a strong acid catalyst (protic or Lewis) is crucial for the initial activation of a carbonyl group.

- **Protonation:** One of the carbonyl oxygens is protonated by the acid catalyst, rendering the carbonyl carbon highly electrophilic.
- **Enolization & Cyclization:** The second carbonyl group tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the protonated carbonyl in an

intramolecular fashion to form a five-membered cyclic hemiacetal. This nucleophilic attack is the rate-determining step of the reaction.[9]

- Dehydration: The resulting hydroxyl group on the cyclic intermediate is protonated, forming a good leaving group (water).
- Aromatization: Elimination of water and a final deprotonation step yield the stable, aromatic furan ring.[7]



[Click to download full resolution via product page](#)

Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.

Proposed Experimental Protocol

While a specific protocol for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** is not detailed in the literature, a robust, general procedure based on the Paal-Knorr reaction can be proposed. The key is the synthesis of the requisite precursor, 1-(4-chlorophenyl)-4-acetyl-hexane-1,4-dione.

Step 1: Synthesis of the 1,4-Diketone Precursor (Hypothetical)

- The synthesis of unsymmetrical 1,4-diketones can be challenging. A potential route could involve the Stetter reaction or other modern coupling methodologies, which are beyond the scope of this guide. For this protocol, we assume the precursor is available.

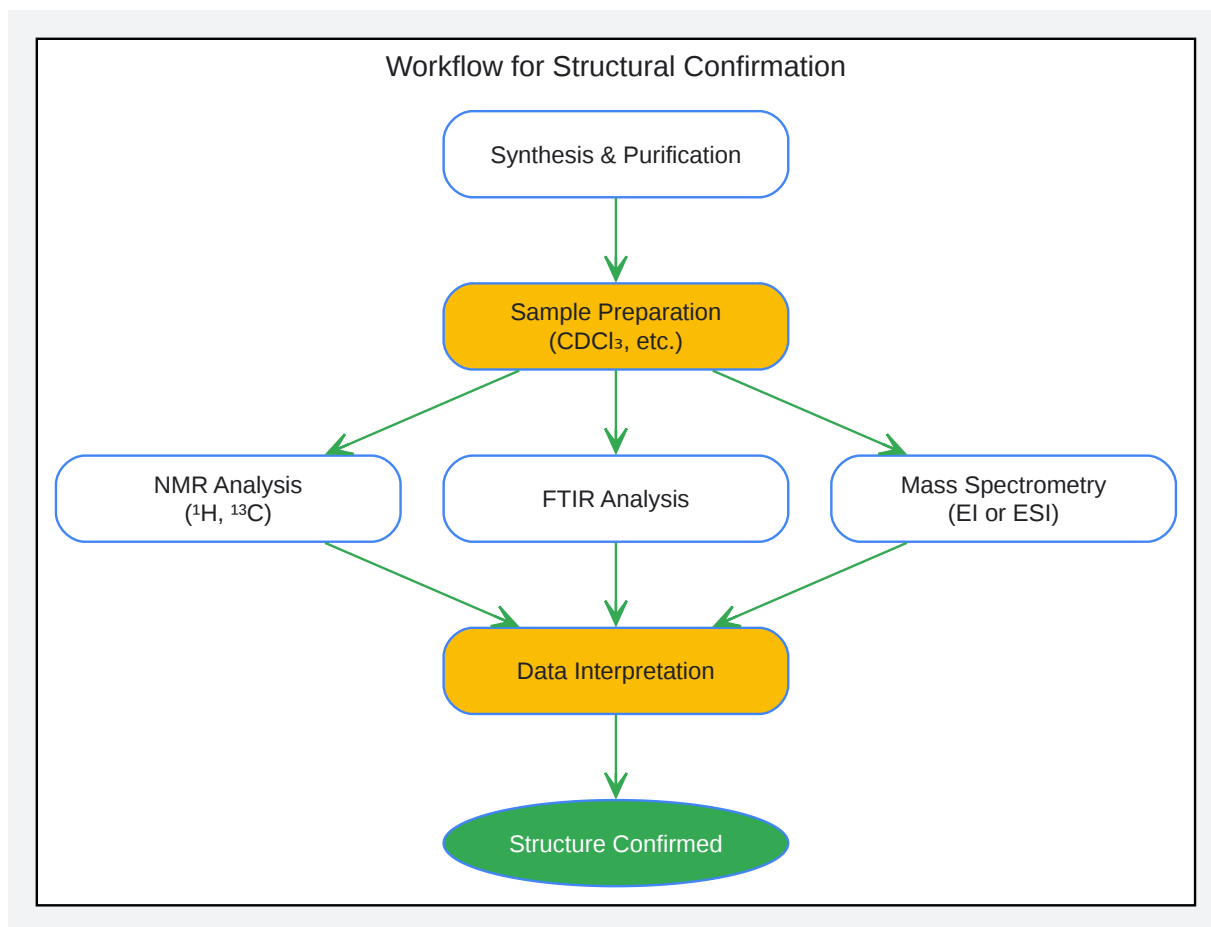
Step 2: Paal-Knorr Cyclization

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone precursor (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.
- **Heating:** Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**.

Spectroscopic and Structural Characterization

Confirming the structure of a synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.^[11]



[Click to download full resolution via product page](#)

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and known data for similar furan derivatives.^{[11][12]}

Technique	Expected Features
^1H NMR	δ ~2.3-2.5 ppm (s, 3H): Acetyl methyl protons ($\text{CH}_3\text{-C=O}$). δ ~2.6-2.8 ppm (s, 3H): Furan-methyl protons ($\text{CH}_3\text{-C}_2$). δ ~6.8-7.0 ppm (s, 1H): Furan proton (H-C_4). δ ~7.4-7.8 ppm (AA'BB' system, 4H): Two doublets for the 4-chlorophenyl protons.
^{13}C NMR	δ ~15-20 ppm: Furan-methyl carbon. δ ~28-32 ppm: Acetyl methyl carbon. δ ~110-155 ppm: Multiple signals for the furan and chlorophenyl ring carbons. δ ~190-195 ppm: Carbonyl carbon of the acetyl group.
FTIR (cm^{-1})	~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1670-1685: Strong C=O stretch (ketone conjugated to furan ring). ~1600, ~1480: Aromatic C=C stretches. ~1250-1020: C-O-C stretch of the furan ring. ~1100-1080: C-Cl stretch.
Mass Spec.	Molecular Ion (M^+): A prominent peak at m/z 234 and an $\text{M}+2$ peak at m/z 236 with ~1/3 intensity, characteristic of a single chlorine atom. Key Fragments: Loss of acetyl group (m/z 191/193), loss of methyl group (m/z 219/221).

Protocol: Sample Preparation for NMR Spectroscopy

- Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl_3) or DMSO- d_6 .[\[11\]](#)
- Sample Weighing: Accurately weigh 5-10 mg of the purified furan derivative.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

- Analysis: The sample is now ready for analysis in an NMR spectrometer. The residual solvent peak is typically used for chemical shift calibration.

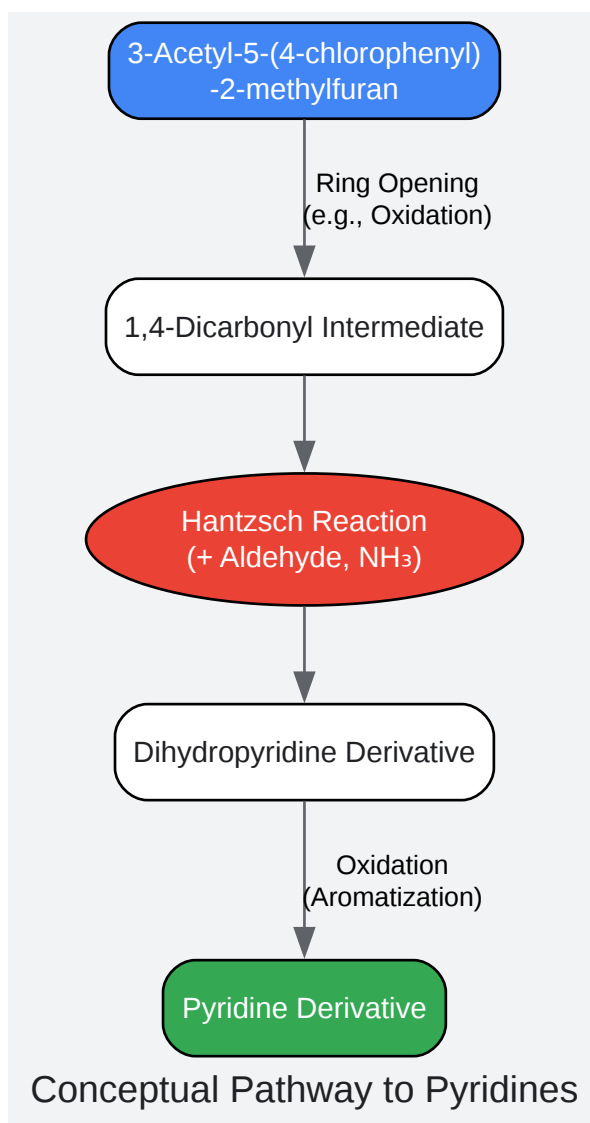
Chemical Reactivity and Potential for Derivatization

The multiple functional groups on **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** provide several avenues for subsequent chemical modification.

- Reactivity of the Acetyl Group: The carbonyl group can undergo reduction to an alcohol, reductive amination, or condensation reactions like the aldol condensation at the alpha-protons.
- Reactivity of the Furan Ring: While the 2 and 5 positions are substituted, the electron-rich C4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, under controlled conditions. The furan ring can also act as a diene in Diels-Alder reactions, though this often requires high temperatures or pressures.

Application Insight: A Gateway to Pyridine Synthesis

A particularly insightful application for furan derivatives is their use as precursors in the synthesis of other heterocyclic systems. For instance, furans can be converted into 1,4-dicarbonyl compounds, which are the key starting materials for the Hantzsch Pyridine Synthesis.^{[13][14][15]} This multicomponent reaction combines a 1,4-dicarbonyl compound, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.^{[14][16]} Dihydropyridines are a critical class of calcium channel blockers used in medicine.^{[14][17]}



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic route from a furan derivative to a pyridine via the Hantzsch synthesis.

Biological and Pharmacological Context

As previously noted, the furan scaffold is prevalent in biologically active molecules.[3][5] The specific substitution pattern on **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** suggests several possibilities for biological activity:

- Halogenation: The presence of a chlorine atom on the phenyl ring is a common feature in many drugs, often enhancing lipophilicity and improving membrane permeability or metabolic

stability.[18]

- Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. Modifications at the acetyl group, the methyl group, or the phenyl ring could be systematically performed to screen for various biological activities, such as antifungal or antibacterial effects.[18]

Safety and Handling Protocols

A specific Safety Data Sheet (SDS) for this compound is not readily available. Therefore, a conservative approach based on the known hazards of the parent furan ring system and halogenated aromatics is mandatory.[19]

Hazard Assessment

- Furan: The parent compound, furan, is classified as a possible human carcinogen, is highly flammable, and can cause liver damage upon prolonged exposure.[20][21]
- General Handling: Based on this, **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** should be handled as a potentially toxic and carcinogenic substance.[21] It should be assumed to be an irritant to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)

- Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.
- Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.
- Body Protection: A flame-retardant laboratory coat.
- Respiratory: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[19][22]

Handling and Storage Procedures

- Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood. [20][23] Avoid creating dust. Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

Conclusion

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a multifaceted molecule with significant potential. Its physicochemical properties make it a suitable candidate for further chemical exploration. The well-established Paal-Knorr synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The true value of this compound may lie in its utility as a versatile intermediate, providing a gateway to more complex heterocyclic systems like pyridines, which are of high value in medicinal chemistry. For any researcher or drug development professional, this furan derivative represents a promising scaffold for building novel molecular architectures with potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran | C₁₃H₁₁ClO₂ | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. Hantzsch Pyridine Synthesis | PDF | Pyridine | Ammonia [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. nj.gov [nj.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chemos.de [chemos.de]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586237#physical-and-chemical-properties-of-3-acetyl-5-4-chlorophenyl-2-methylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com